molecular formula C13H10F2N2O2 B7594634 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide

カタログ番号 B7594634
分子量: 264.23 g/mol
InChIキー: YQOMKBFBHSGGDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as DFP-10825 or ML267 and has a molecular weight of 324.31 g/mol. In

作用機序

The mechanism of action of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN) in the NAD+ biosynthesis pathway. By inhibiting NAMPT, 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide reduces the levels of NAD+ in the cell, leading to a decrease in cellular metabolism and energy production. This, in turn, results in the induction of cell death in cancer cells and the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide has been shown to have potent anticancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, studies have shown that 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

実験室実験の利点と制限

One of the advantages of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is its potency and selectivity as a NAMPT inhibitor, making it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Additionally, the lack of in-depth studies on its toxicity and side effects raises concerns about its safety for human use.

将来の方向性

There are several future directions for research on 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide. One direction is to improve its pharmacokinetic properties and solubility to increase its efficacy in vivo. Another direction is to explore its potential applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to investigate its toxicity and side effects and to optimize its dosing regimen for clinical use. Finally, the development of more potent and selective NAMPT inhibitors based on the structure of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide could lead to the discovery of new drugs with improved therapeutic benefits.

合成法

The synthesis of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the reaction of 2,5-difluorobenzoic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction yields 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide as a white solid with a yield of around 60%.

科学的研究の応用

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy homeostasis. NAMPT inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of new drugs.

特性

IUPAC Name

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-17-6-2-3-11(13(17)19)16-12(18)9-7-8(14)4-5-10(9)15/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMKBFBHSGGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。